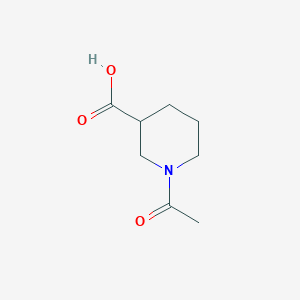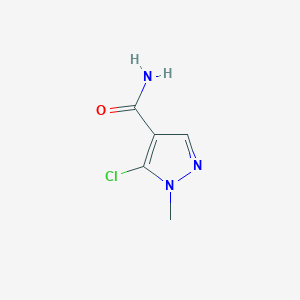
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)” is an organic compound with the chemical formula C32H56Cl2N2P2Pd . It is commonly used as a catalyst in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCl[Pd]Cl.CN(c1ccc(P(C(C)(C)C)C(C)(C)C)cc1)C.CN(c2ccc(P(C(C)(C)C)C(C)(C)C)cc2)C . The InChI representation is 1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2 . Chemical Reactions Analysis
This compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 708.07 . The CAS Number is 887919-35-9 .Applications De Recherche Scientifique
Buchwald-Hartwig Cross Coupling Reaction
Pd(amphos)Cl2: is utilized as a catalyst in the Buchwald-Hartwig cross coupling reaction . This reaction forms carbon-nitrogen bonds and is essential for the synthesis of amines, which are foundational structures in pharmaceuticals and agrochemicals.
Heck Reaction
The compound serves as a catalyst in the Heck reaction , which is used to form carbon-carbon bonds between alkenes and aryl or vinyl halides. This reaction is widely employed in the synthesis of complex organic molecules and materials.
Hiyama Coupling
In Hiyama coupling, Pd(amphos)Cl2 acts as a catalyst to couple organosilanes with aryl or alkenyl halides . This method is particularly useful for creating biaryls, which are prevalent in many biologically active compounds.
Negishi Coupling
This catalyst is also applied in Negishi coupling reactions , which involve the cross-coupling of organozinc compounds with organic halides. Negishi coupling is highly valued for its ability to form carbon-carbon bonds with great precision.
Sonogashira Coupling
Pd(amphos)Cl2: catalyzes Sonogashira coupling , a reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is instrumental in constructing poly-ynes and molecular electronic devices.
Stille Coupling
Stille coupling uses Pd(amphos)Cl2 as a catalyst to join organotin compounds with organic electrophiles . This powerful tool is used for synthesizing complex organic molecules, including natural products and polymers.
Suzuki-Miyaura Coupling
The compound is a catalyst for Suzuki-Miyaura coupling , which bonds organoboron compounds with organic halides. This reaction is renowned for its wide applicability in creating biaryl compounds, which are significant in medicinal chemistry.
Enantioselective Synthesis
Pd(amphos)Cl2: is used in the enantioselective construction of indole-fused bicyclo[3.2.1]-octanes via an aminopalladition-triggered Heck-type reaction . This application is crucial for the synthesis of chiral compounds, which have significant implications in drug development and synthesis.
Safety and Hazards
Propriétés
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;dichloropalladium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOZNANUEDYIOF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56Cl2N2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | |
CAS RN |
887919-35-9 |
Source


|
| Record name | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)


![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)
